molecular formula C9H13N3O2 B12878255 N'-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide

N'-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide

Cat. No.: B12878255
M. Wt: 195.22 g/mol
InChI Key: NEAZRWKBNXSLFJ-UXBLZVDNSA-N
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Description

N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is an organic compound characterized by the presence of a furan ring substituted with a dimethylamino group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide typically involves the condensation reaction between 5-(dimethylamino)furan-2-carbaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 5-(Dimethylamino)furan-2-carbaldehyde and acetohydrazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The furan ring and the hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazide oxides.

    Reduction: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazine.

    Substitution: Formation of various substituted derivatives on the furan ring or hydrazide group.

Scientific Research Applications

Chemistry

In chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells .

Medicine

In medicinal chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide and its derivatives are explored for their potential as therapeutic agents. They are studied for their ability to interact with biological targets and modulate biochemical pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the hydrazide moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-((5-(Dimethylamino)furan-2-yl)methylene)benzohydrazide
  • N’-((5-(Dimethylamino)furan-2-yl)methylene)thiosemicarbazide
  • N’-((5-(Dimethylamino)furan-2-yl)methylene)semicarbazide

Uniqueness

N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is unique due to the presence of both the dimethylamino group and the acetohydrazide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C9H13N3O2/c1-7(13)11-10-6-8-4-5-9(14-8)12(2)3/h4-6H,1-3H3,(H,11,13)/b10-6+

InChI Key

NEAZRWKBNXSLFJ-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)N(C)C

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)N(C)C

Origin of Product

United States

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